molecular formula C28H32N4 B12050700 1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12050700
M. Wt: 424.6 g/mol
InChI Key: YJJCIGBGCKIOKX-UHFFFAOYSA-N
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Description

1-(4-BUTYLANILINO)-2-ISOPENTYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BUTYLANILINO)-2-ISOPENTYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the butylanilino, isopentyl, and methyl groups. Common reagents used in these reactions include aniline derivatives, alkyl halides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BUTYLANILINO)-2-ISOPENTYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

1-(4-BUTYLANILINO)-2-ISOPENTYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BUTYLANILINO)-2-ISOPENTYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
  • 1-(4-BUTYLANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE

Uniqueness

1-(4-BUTYLANILINO)-2-ISOPENTYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isopentyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C28H32N4

Molecular Weight

424.6 g/mol

IUPAC Name

1-(4-butylanilino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H32N4/c1-5-6-9-21-13-15-22(16-14-21)30-27-23(17-12-19(2)3)20(4)24(18-29)28-31-25-10-7-8-11-26(25)32(27)28/h7-8,10-11,13-16,19,30H,5-6,9,12,17H2,1-4H3

InChI Key

YJJCIGBGCKIOKX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CCC(C)C

Origin of Product

United States

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